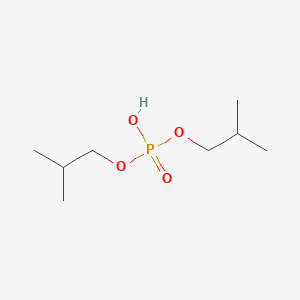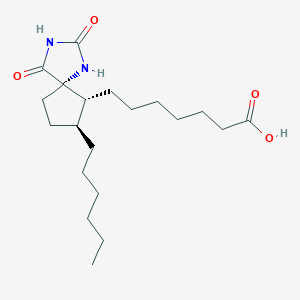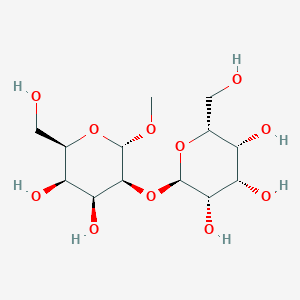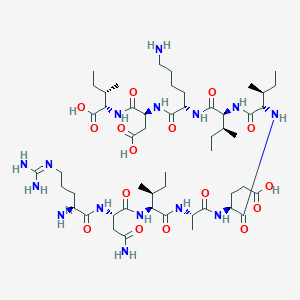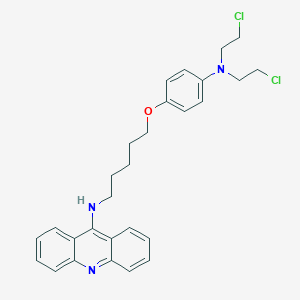
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-, also known as AC-5, is a synthetic compound that has been developed for scientific research purposes. It is a member of the acridine family of compounds, which have been shown to have a range of biological activities. AC-5 has been studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated extensively.
Mecanismo De Acción
The mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase II activity. These actions lead to DNA damage and cell death in cancer cells. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate DNA damage response pathways. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-. One area of interest is the development of more efficient synthesis methods for 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its derivatives. Another area of interest is the investigation of the potential of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a combination therapy with other anticancer agents. In addition, further research is needed to understand the mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its effects on cancer stem cells. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a cancer therapy.
Métodos De Síntesis
The synthesis of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is a multi-step process that involves the reaction of several different chemical compounds. The starting material for the synthesis is 9-aminoacridine, which is reacted with 5-bromo-1-pentanol to produce a bromoalkyl derivative. This derivative is then reacted with 4-(bis(2-chloroethyl)amino)phenol to produce the final product, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-.
Aplicaciones Científicas De Investigación
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
Propiedades
Número CAS |
125173-74-2 |
|---|---|
Nombre del producto |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
Fórmula molecular |
C28H31Cl2N3O |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
N-[5-[4-[bis(2-chloroethyl)amino]phenoxy]pentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
Clave InChI |
NIZDVIQCEKPWHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
125173-74-2 |
Sinónimos |
9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



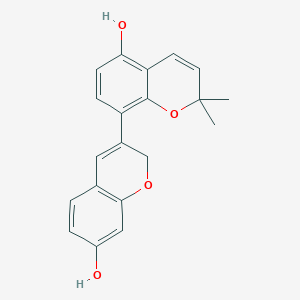
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B49178.png)



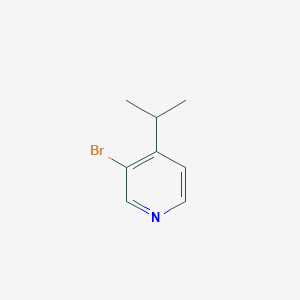
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

